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Compound of Interest

Compound Name: Quinazoline-2,4-diamine

Cat. No.: B158780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic properties of

Quinazoline-2,4-diamine, a key heterocyclic scaffold in medicinal chemistry. By detailing its

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with

standardized experimental protocols, this document serves as a crucial resource for the

identification, characterization, and quality control of this compound in research and drug

development settings.

Core Spectroscopic Data
The structural integrity and purity of Quinazoline-2,4-diamine can be unequivocally

determined through the combined application of NMR and MS. The following tables summarize

the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While extensive experimental NMR data for a wide array of substituted quinazoline-2,4-
diamine derivatives is available, a definitive, publicly accessible high-resolution spectrum for

the parent compound is not readily found in the surveyed literature. The data presented below

is a compilation of predicted values from reputable spectroscopic databases and analysis of

closely related analogs. These values provide a reliable reference for the expected chemical

shifts and coupling constants.
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Table 1: Predicted ¹H NMR Spectral Data for Quinazoline-2,4-diamine

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-5 ~7.85 d ~8.0

H-6 ~7.20 t ~7.5

H-7 ~7.60 t ~7.5

H-8 ~7.45 d ~8.0

2-NH₂ ~6.50 br s -

4-NH₂ ~7.00 br s -

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00 ppm). d = doublet, t = triplet,

br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data for Quinazoline-2,4-diamine

Carbon Assignment Chemical Shift (δ, ppm)

C-2 ~162.5

C-4 ~160.0

C-4a ~115.0

C-5 ~128.0

C-6 ~124.0

C-7 ~134.0

C-8 ~118.0

C-8a ~152.0

Solvent: DMSO-d₆. Chemical shifts are referenced to the solvent peak (δ 39.52 ppm).
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Mass Spectrometry (MS)
Mass spectrometry of Quinazoline-2,4-diamine provides a definitive confirmation of its

molecular weight and offers insights into its fragmentation patterns under ionization. The

primary mass spectral data is sourced from the National Institute of Standards and Technology

(NIST) database, available through PubChem (CID 65087).[1]

Table 3: Key Mass Spectrometry Data for Quinazoline-2,4-diamine

Parameter Value

Molecular Formula C₈H₈N₄

Molecular Weight 160.18 g/mol

Major m/z Peaks

Top Peak 160

2nd Highest 118

3rd Highest 143

Experimental Protocols
The following sections outline standardized procedures for acquiring high-quality NMR and MS

data for Quinazoline-2,4-diamine and its derivatives. These protocols are designed to be

adaptable to various laboratory settings and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
1. Sample Preparation:

Accurately weigh 5-10 mg of purified Quinazoline-2,4-diamine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent can influence

chemical shifts.
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Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid

dissolution if necessary.

For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane -

TMS) can be added.

2. Instrumentation and Data Acquisition:

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal

dispersion and resolution.

Tune and shim the instrument to achieve a homogeneous magnetic field.

For ¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical spectral width: 0-12 ppm.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay (d1): 1-5 seconds.

For ¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical spectral width: 0-180 ppm.

A greater number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio.

3. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.
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Calibrate the chemical shift scale using the residual solvent peak or the internal standard

(TMS at 0.00 ppm).

Integrate the proton signals to determine the relative number of protons.

Mass Spectrometry (MS) Protocol
1. Sample Preparation:

For Electrospray Ionization (ESI) or similar soft ionization techniques, prepare a dilute

solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or

acetonitrile, often with a small percentage of formic acid to promote protonation.

For Electron Impact (EI) ionization, the sample can be introduced via a direct insertion probe

or, if volatile, through a gas chromatograph (GC).

2. Instrumentation and Data Acquisition:

Select an appropriate ionization method. ESI is common for confirming the molecular ion,

while EI provides valuable fragmentation information.

Choose a mass analyzer based on the desired resolution and accuracy (e.g., Time-of-Flight

(TOF), Quadrupole, or Orbitrap).

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

3. Data Analysis:

Identify the molecular ion peak ([M+H]⁺ for ESI in positive mode).

Analyze the fragmentation pattern to deduce structural information.

Compare the observed isotope pattern with the theoretical pattern for the proposed

elemental composition.

Visualizing Molecular Interactions and Workflows
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To further aid in the understanding of Quinazoline-2,4-diamine's role in biological systems and

the analytical processes for its characterization, the following diagrams have been generated.

Wnt Signaling Pathway Inhibition
Quinazoline-2,4-diamine has been identified as an inhibitor of the Wnt signaling pathway, a

critical pathway in cellular proliferation and differentiation that is often dysregulated in cancer.[2]

The compound is believed to exert its effects by targeting downstream components of this

pathway.
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Simplified Wnt Signaling Pathway and Inhibition by Quinazoline-2,4-diamine
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Experimental Workflow for Spectroscopic Analysis
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The logical flow of experiments for the complete spectroscopic characterization of

Quinazoline-2,4-diamine is crucial for ensuring accurate and reproducible results.

Experimental Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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